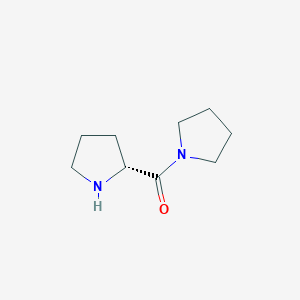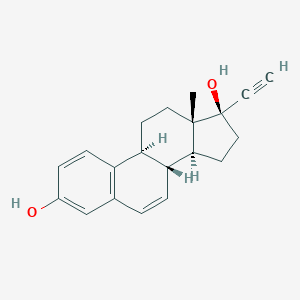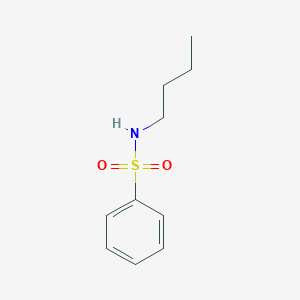
Metalaxyl acid
概要
説明
Metalaxyl is a systemic fungicide used to control plant diseases caused by Oomycete fungi . It is absorbed through the leaves, stems, and roots and acts by suppressing sporangial formation, mycelia growth, and the establishment of new infections . Its chemical name is methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate . It belongs to the family of Depsipeptides, which are natural or synthetic compounds having sequences of amino and hydroxy carboxylic acid residues .
Synthesis Analysis
The synthesis of metalaxyl involves the reaction of 2-(2,6-dimethyl phenyl) methyl alanine, alkali, and catalyst 4-dimethylin pyridine in a specific molar ratio. This mixture is dissolved in a suitable solvent, and methoxyl acetyl chloride is added to react for 1-4 hours .
Molecular Structure Analysis
The molecular structure of Metalaxyl can be found in various scientific resources .
Chemical Reactions Analysis
Metalaxyl is stable to hydrolysis under normal environmental pH values and is photolytically stable in water and soil when exposed to natural sunlight . It is photodecomposed in UV light, and photoproducts are formed by rearrangement of the N-acyl group to the aromatic ring, demethoxylation, N-deacylation, and elimination of the methoxycarbonyl group from the molecule .
Physical And Chemical Properties Analysis
Metalaxyl is stable to hydrolysis under normal environmental pH values. It is also photolytically stable in water and soil when exposed to natural sunlight. Its tolerance to a wide range of pH, light, and temperature leads to its continued use in agriculture .
科学的研究の応用
- Research Findings :
- Research Findings :
- Research Findings :
Biodegradation in Soil and Plant
Repeated Applications and Dissipation
Validation of Persistence and Soil Microbes
作用機序
Target of Action
Metalaxyl acid, also known as Methyl N-(methoxyacetyl)-N-(2,6-xylyl)-DL-alaninate , is primarily used as a fungicide to control diseases caused by air and soil-borne pathogens . Its primary targets are fungi such as Pythium in various vegetable crops and Phytophthora in peas . It has been shown to inhibit the growth of Saprolegnia parasitica, a fungus responsible for considerable economic losses in aquaculture .
Biochemical Pathways
The action of metalaxyl acid affects multiple biological functions, including protein synthesis, oxidative stress, lipid metabolism, and energy metabolism . In a study, it was found that the methionine, glutathione, and histidine contents in S. parasitica were downregulated by metalaxyl action, which can cause oxidative damage and thus destroy cellular molecular functions .
Pharmacokinetics
The absorption, distribution, and excretion of metalaxyl acid are generally passive processes . Enzymatic metabolism and protein binding to plasma or tissue proteins can show a high degree of stereoselectivity . The most relevant metabolite in soils is the metalaxyl acid, which is formed predominantly by soil microorganisms .
Result of Action
The action of metalaxyl acid results in the inhibition of fungal growth, thereby controlling the spread of diseases in crops . It has been shown to have a significant inhibitory effect on S. parasitica growth . The disturbance of biochemical pathways by metalaxyl acid leads to oxidative damage, disrupting cellular molecular functions .
Action Environment
The action, efficacy, and stability of metalaxyl acid can be influenced by environmental factors. For instance, the soil environment plays a crucial role in the degradation and metabolism of metalaxyl acid . The compound’s effectiveness can also be affected by the development of resistance in certain populations of fungi .
Safety and Hazards
将来の方向性
Research is being conducted on the use of nanomaterials for the controlled delivery of pesticides like metalaxyl. Mesoporous silica nanoparticles (MSN) have been investigated for their potential to store metalaxyl molecules in their mesoporous framework and significantly delay their release in soil . This technology has the potential to increase the efficiency of food production and decrease pollution.
特性
IUPAC Name |
2-(N-(2-methoxyacetyl)-2,6-dimethylanilino)propanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H19NO4/c1-9-6-5-7-10(2)13(9)15(11(3)14(17)18)12(16)8-19-4/h5-7,11H,8H2,1-4H3,(H,17,18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZRIKZVLHMGYCIR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=CC=C1)C)N(C(C)C(=O)O)C(=O)COC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H19NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID001009885 | |
| Record name | Metalaxyl acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
265.30 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Metalaxyl acid | |
CAS RN |
87764-37-2 | |
| Record name | Metalaxyl acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID001009885 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | (R)-2-[(2,6-dimethyl-phenyl)-methoxyacetyl-amino]-propionic acid | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。





![1-[3-Fluoro-4-(4-methoxyphenyl)phenyl]ethanone](/img/structure/B124948.png)




![2-[3-fluoro-4-(4-methoxyphenyl)phenyl]propanoic Acid](/img/structure/B124964.png)

![N-[2-amino-4-[(4-fluorophenyl)methylamino]phenyl]acetamide](/img/structure/B124973.png)


![[(1S,2S,3R,4S,7R,9S,10S,12R,15S)-4,12-Diacetyloxy-15-[(2R,3S)-3-benzamido-2-[tert-butyl(dimethyl)silyl]oxy-3-phenylpropanoyl]oxy-1-hydroxy-10,14,17,17-tetramethyl-11-oxo-9-(trifluoromethylsulfonyloxy)-6-oxatetracyclo[11.3.1.03,10.04,7]heptadec-13-en-2-yl] benzoate](/img/structure/B124982.png)
